tert-Butyl 5-(benzyloxy)-2-bromobenzoate
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Overview
Description
tert-Butyl 5-(benzyloxy)-2-bromobenzoate: is an organic compound that features a tert-butyl ester group, a benzyloxy group, and a bromine atom attached to a benzene ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-hydroxy-2-bromobenzoic acid.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid to form tert-butyl 5-hydroxy-2-bromobenzoate.
Benzylation: The hydroxyl group is then benzylated using benzyl bromide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Substitution: 5-(benzyloxy)-2-methoxybenzoate.
Oxidation: 5-(benzyloxy)-2-bromobenzaldehyde.
Reduction: 5-(benzyloxy)-2-bromobenzyl alcohol.
Hydrolysis: 5-(benzyloxy)-2-bromobenzoic acid.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving ester and ether groups.
Biology and Medicine:
- Potential use in the development of pharmaceutical compounds due to its structural features.
- Studied for its interactions with biological molecules and potential bioactivity.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Investigated for its potential use in the development of new polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 5-(benzyloxy)-2-bromobenzoate in chemical reactions involves the reactivity of its functional groups:
Ester Group: Can undergo nucleophilic attack leading to hydrolysis or transesterification.
Benzyloxy Group: Can participate in oxidation and reduction reactions.
Bromine Atom: Can be displaced in nucleophilic substitution reactions.
Comparison with Similar Compounds
tert-Butyl 5-hydroxy-2-bromobenzoate: Lacks the benzyloxy group, making it less versatile in certain reactions.
tert-Butyl 5-(benzyloxy)-2-chlorobenzoate: Contains a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
tert-Butyl 5-(benzyloxy)-2-iodobenzoate: Contains an iodine atom, which is more reactive in nucleophilic substitution reactions compared to bromine.
Uniqueness:
- The presence of both the benzyloxy and tert-butyl ester groups in tert-butyl 5-(benzyloxy)-2-bromobenzoate provides a unique combination of reactivity and stability.
- The bromine atom offers a balance between reactivity and selectivity in substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 2-bromo-5-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO3/c1-18(2,3)22-17(20)15-11-14(9-10-16(15)19)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGZJNWEZMSQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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